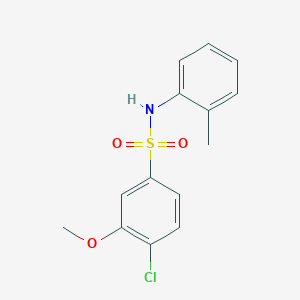
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, also known as CMMS, is a sulfonamide derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits its enzymatic activity. This results in a decrease in the production of bicarbonate ions, which are necessary for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide exhibits low toxicity and high selectivity towards carbonic anhydrase IX. This makes it a promising candidate for the development of targeted anti-cancer therapies. Additionally, 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its high selectivity towards carbonic anhydrase IX, which allows for targeted inhibition of this enzyme in cancer cells. However, one of the limitations of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide is its low solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for research on 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, including its potential applications in the development of targeted anti-cancer therapies, as well as its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects in vivo.
Synthesis Methods
The synthesis of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitroanisole with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with tin and hydrochloric acid to obtain 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in high yield and purity.
Scientific Research Applications
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. Studies have shown that this compound exhibits potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. This makes 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide a potential candidate for the development of anti-cancer drugs.
properties
Product Name |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H14ClNO3S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-5-3-4-6-13(10)16-20(17,18)11-7-8-12(15)14(9-11)19-2/h3-9,16H,1-2H3 |
InChI Key |
JXYMQTKBKLOYDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)










